H-Orn(Boc)-OH
CAS No.: 13650-49-2
Cat. No.: VC21540557
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13650-49-2 |
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Molecular Formula | C10H20N2O4 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) |
Standard InChI Key | GLZZMUULAVZVTA-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)N |
Chemical Structure and Properties
H-Orn(Boc)-OH consists of an ornithine backbone with a Boc protecting group attached to the delta amino group. The compound has a molecular formula of C₁₀H₂₀N₂O₄ and a molecular weight of 232.28 g/mol . Its structure incorporates the alpha amino acid scaffold with a four-carbon sidechain terminating in a protected amino group.
Physical and Chemical Properties
The physical and chemical properties of H-Orn(Boc)-OH are summarized in the following table:
Property | Value |
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CAS Number | 13650-49-2 |
Molecular Formula | C₁₀H₂₀N₂O₄ |
Molecular Weight | 232.277 g/mol |
Density | 1.135 g/cm³ |
Boiling Point | 401.5±40.0 °C at 760 mmHg |
Flash Point | 196.6±27.3 °C |
LogP | 0.82 |
Exact Mass | 232.142303 |
PSA | 101.65000 |
Index of Refraction | 1.486 |
Vapor Pressure | 0.0±2.0 mmHg at 25°C |
Recommended Storage | -20°C |
The compound appears as a white to off-white solid and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its solubility in water is limited, which is typical for Boc-protected amino acids.
Structural Characteristics
The characteristic structural elements of H-Orn(Boc)-OH include:
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A chiral alpha carbon with S configuration (L-form)
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A primary alpha amino group
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A carboxylic acid group
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A four-carbon sidechain
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A tert-butoxycarbonyl (Boc) protecting group attached to the delta amino group
This structural arrangement allows H-Orn(Boc)-OH to participate in peptide bond formation through its alpha amino and carboxylic acid groups while maintaining protection of the reactive sidechain amino group .
Synthesis and Preparation Methods
H-Orn(Boc)-OH is typically prepared through the selective protection of the delta amino group of L-ornithine using di-tert-butyl dicarbonate (Boc₂O).
Laboratory Synthesis
The synthesis of H-Orn(Boc)-OH generally involves the reaction of L-ornithine with Boc₂O in alkaline conditions, often using sodium hydroxide as a base. The reaction is typically carried out in a mixture of water and an organic solvent such as acetonitrile or dioxane. The pH of the reaction must be carefully controlled to ensure selective protection of the delta amino group over the alpha amino group .
Purification Techniques
After synthesis, H-Orn(Boc)-OH is typically purified using techniques such as:
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Crystallization
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Column chromatography
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Ion-exchange chromatography
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Preparative HPLC
Chemical Reactions
H-Orn(Boc)-OH participates in various chemical reactions, primarily in the context of peptide synthesis and organic chemistry.
Deprotection Reactions
The Boc protecting group can be removed under acidic conditions using reagents such as:
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Trifluoroacetic acid (TFA) in dichloromethane
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Hydrochloric acid in dioxane or ethyl acetate
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Formic acid
Deprotection typically occurs rapidly at room temperature and results in the free amino group, which can then participate in further reactions .
Peptide Coupling Reactions
The alpha amino group and carboxylic acid moiety of H-Orn(Boc)-OH can participate in peptide bond formation. Common coupling reagents used include:
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Carbodiimides (DCC, EDC)
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HATU/HBTU/TBTU
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PyBOP
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HOBt/HOAt as additives
These reactions typically produce peptide bonds with high yield and minimal racemization when conducted under appropriate conditions .
Applications in Scientific Research
H-Orn(Boc)-OH serves as a critical building block in various scientific applications, particularly in peptide chemistry and biochemical research.
Peptide Synthesis
The primary application of H-Orn(Boc)-OH is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. It allows for the selective incorporation of ornithine residues into peptide sequences, which is essential for creating peptides with specific biological functions .
Biological Studies
H-Orn(Boc)-OH is utilized in studies investigating:
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Enzyme-substrate interactions
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Protein folding mechanisms
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Structure-activity relationships of ornithine-containing peptides
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Urea cycle regulation and related metabolic pathways
Research has demonstrated that peptides containing ornithine exhibit unique properties, including enhanced stability compared to some other amino acid residues .
Pharmaceutical Applications
This compound plays a role in the development of:
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Peptide-based drugs
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Therapeutic agents targeting metabolic disorders
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Potential treatments for conditions related to urea cycle dysregulation
Studies have highlighted the potential of ornithine-containing peptides in treating metabolic disorders due to their role in urea cycle regulation .
Mechanism of Action
The mechanism of action of H-Orn(Boc)-OH in chemical synthesis involves its behavior as a protected amino acid.
Protection Strategy
The Boc group serves as a protective shield for the reactive delta amino group of ornithine, preventing unwanted side reactions during peptide synthesis and other chemical transformations. This protection strategy is fundamental to controlled sequential reactions in peptide chemistry .
Selective Deprotection
A key advantage of the Boc protecting group is its selective removal under acidic conditions while leaving other functional groups intact. This orthogonal protection strategy allows for stepwise synthesis of complex peptides .
Comparison with Similar Compounds
H-Orn(Boc)-OH shares similarities with other protected amino acids but possesses unique characteristics that define its utility in organic synthesis.
Related Protected Amino Acids
Comparison with similar protected amino acids reveals structural and functional differences:
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H-Lys(Boc)-OH: Contains an extra methylene group in the sidechain compared to H-Orn(Boc)-OH
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H-Arg(Boc)-OH: Features a guanidino group rather than a simple amino group in the sidechain
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H-Glu(OtBu)-OH: Contains a protected carboxylic acid sidechain rather than a protected amino group
These structural differences result in distinct chemical behaviors and applications in peptide synthesis .
Ornithine Derivatives with Alternative Protecting Groups
Other protected forms of ornithine include:
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Fmoc-Orn(Boc)-OH: Contains an Fmoc group on the alpha amino group and a Boc group on the delta amino group
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Z-Orn(Boc)-OH: Features a benzyloxycarbonyl (Z) group on the alpha amino group
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H-Orn(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) group on the delta amino group
These compounds offer different deprotection conditions and compatibility with various synthetic strategies .
Analytical Methods for Identification and Characterization
Various analytical techniques are employed to identify and characterize H-Orn(Boc)-OH in research and quality control contexts.
Spectroscopic Methods
Common spectroscopic techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
These methods collectively provide comprehensive structural verification .
Chromatographic Methods
H-Orn(Boc)-OH can be analyzed using:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC), typically after derivatization
These techniques assess purity and can detect impurities at low concentrations .
Recent Research Developments
Recent literature highlights ongoing research involving H-Orn(Boc)-OH in various scientific domains.
Peptide Design and Synthesis
Research by Bayryamov et al. (2010) utilized H-Orn(Boc)-OH in the synthesis of novel peptides with specific structural and functional properties. Their work demonstrated the utility of this building block in creating peptides with controlled architectures .
Metal Coordination Studies
Studies have shown that peptides synthesized using H-Orn(Boc)-OH can interact with metal ions, leading to potential applications in metalloantibiotics. This research direction explores the coordination chemistry of ornithine-containing peptides with various metal ions, including copper and nickel .
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